molecular formula C25H34N4O3 B5969934 N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide

N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B5969934
M. Wt: 438.6 g/mol
InChI Key: QJQZJSFCGZADEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of adamantane derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of COX-2 activity and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation. The compound also suppresses the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound exhibits potent anti-inflammatory, anti-cancer, and antiviral activities. In vivo studies have demonstrated that N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide reduces inflammation and tumor growth in animal models. The compound has also been found to reduce viral load in animal models of HCV infection.

Advantages and Limitations for Lab Experiments

The advantages of using N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments include its potent anti-inflammatory, anti-cancer, and antiviral activities, as well as its ability to inhibit COX-2 activity and suppress the NF-κB signaling pathway. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer to cells or animals, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide. These include:
1. Further studies on the mechanism of action of the compound, including its effects on other signaling pathways and cellular processes.
2. Investigation of the potential of N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide as a therapeutic agent for various inflammatory diseases, including arthritis, inflammatory bowel disease, and psoriasis.
3. Exploration of the potential of the compound as a chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer.
4. Investigation of the potential of N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide as an antiviral agent for other viral infections, including HIV and influenza.
5. Development of novel formulations of N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide that improve its solubility and bioavailability.
Conclusion:
In conclusion, N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its potent anti-inflammatory, anti-cancer, and antiviral activities, as well as its ability to inhibit COX-2 activity and suppress the NF-κB signaling pathway, make it a promising candidate for further research as a therapeutic agent for various diseases. However, further studies are needed to fully understand the mechanism of action of the compound and to develop novel formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the reaction of 1-adamantylamine with methyl 4-nitro-1H-pyrazole-3-carboxylate in the presence of a coupling reagent such as N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography using an appropriate solvent system. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, N,1-di-1-adamantyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide has demonstrated potent antiviral activity against hepatitis C virus (HCV) by inhibiting the viral replication process.

properties

IUPAC Name

N,1-bis(1-adamantyl)-N-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-27(24-8-15-2-16(9-24)4-17(3-15)10-24)23(30)22-21(29(31)32)14-28(26-22)25-11-18-5-19(12-25)7-20(6-18)13-25/h14-20H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZJSFCGZADEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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